4-Benzoyl-5-methyldihydrofuran-2(3H)-one

Description

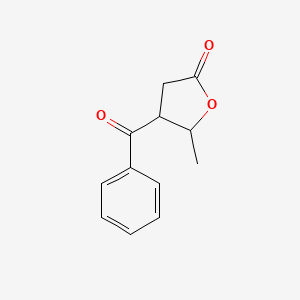

4-Benzoyl-5-methyldihydrofuran-2(3H)-one (CAS 101563-78-4) is a dihydrofuranone derivative with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . Its structure comprises a dihydrofuran-2(3H)-one core substituted with a benzoyl group at position 4 and a methyl group at position 3.

Properties

IUPAC Name |

4-benzoyl-5-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8-10(7-11(13)15-8)12(14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPSLPMDEOPEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)O1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-5-methyldihydrofuran-2(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-5-methylfuran-2(3H)-one and benzoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.

Acylation Reaction: The benzoyl chloride reacts with the hydroxyl group of 4-hydroxy-5-methylfuran-2(3H)-one to form the desired product, this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the furan ring to a fully saturated ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Benzoyl-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-methyldihydrofuran-2(3H)-one involves its interaction with molecular targets and pathways within biological systems. The benzoyl group and the furan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Dihydrofuran-2(3H)-one

The following table summarizes key structural and molecular features of 4-Benzoyl-5-methyldihydrofuran-2(3H)-one and related compounds:

Substituent Effects on Properties and Bioactivity

Electronic and Steric Effects

- The methyl group at position 5 contributes steric hindrance, which may affect ring conformation .

- Fluorinated Analogues (e.g., cis-4-Benzyl-5-(4-fluorophenyl)...) : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug design. The cis-configuration in this compound could lead to distinct stereoselective interactions .

Pharmacological Insights

While direct data for this compound are unavailable, insights can be inferred from structurally related compounds:

- Quinazolin-4(3H)-one derivatives : Substitution patterns (e.g., methyl vs. phenyl) significantly impact analgesic activity. The 2-phenyl-substituted derivative exhibited superior activity to aspirin, suggesting that aromatic groups enhance target engagement .

- Dihydrofuranones with benzodioxole groups: These compounds are explored for antileishmanial activity, as seen in , where dihydrofuran derivatives were synthesized for antiparasitic screening .

Biological Activity

4-Benzoyl-5-methyldihydrofuran-2(3H)-one is a compound of interest due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a dihydrofuran ring with a benzoyl group and a methyl substituent, contributing to its unique reactivity and biological profile.

1. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound. A study demonstrated that this compound effectively inhibits the activation of NF-κB signaling pathways in lipopolysaccharide (LPS)-induced inflammation models. The compound was shown to downregulate the phosphorylation and degradation of IκBα, indicating its potential for treating inflammatory diseases.

Table 1: Anti-inflammatory Effects

| Concentration (µM) | % Inhibition of NF-κB Activation |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 70 |

2. Antimicrobial Activity

In vitro studies have reported the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. The compound was tested on various cancer cell lines, showing cytotoxic effects at higher concentrations.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability.

Table 3: Cytotoxicity Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The inhibition of NF-κB signaling is particularly relevant for its anti-inflammatory effects, while the induction of apoptosis in cancer cells may explain its potential anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.